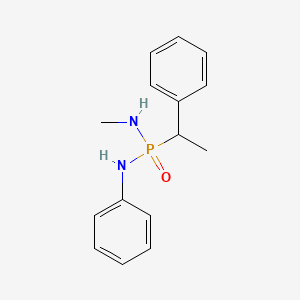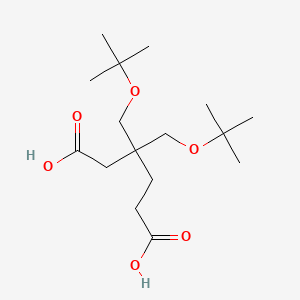
3,3-Bis(tert-butoxymethyl)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(tert-butoxymethyl)hexanedioic acid is an organic compound with the molecular formula C16H30O6 It is characterized by the presence of two tert-butoxymethyl groups attached to a hexanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxymethyl)hexanedioic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(tert-butoxymethyl)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
3,3-Bis(tert-butoxymethyl)hexanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Bis(tert-butoxymethyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. The tert-butoxymethyl groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. The hexanedioic acid backbone provides a versatile platform for further chemical modifications, enabling the compound to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(tert-butoxymethyl)pentanedioic acid
- 3,3-Bis(tert-butoxymethyl)butanedioic acid
- 3,3-Bis(tert-butoxymethyl)propanedioic acid
Uniqueness
3,3-Bis(tert-butoxymethyl)hexanedioic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of two tert-butoxymethyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enabling its use in diverse research and industrial contexts.
Properties
CAS No. |
819802-94-3 |
|---|---|
Molecular Formula |
C16H30O6 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioic acid |
InChI |
InChI=1S/C16H30O6/c1-14(2,3)21-10-16(9-13(19)20,8-7-12(17)18)11-22-15(4,5)6/h7-11H2,1-6H3,(H,17,18)(H,19,20) |
InChI Key |
BGLRHBGROFGSRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)O)(CC(=O)O)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


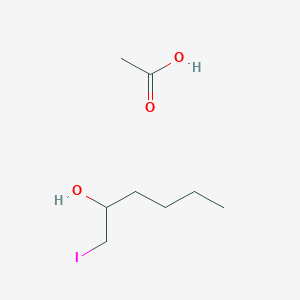
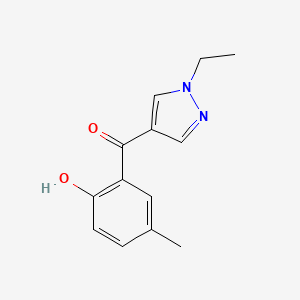
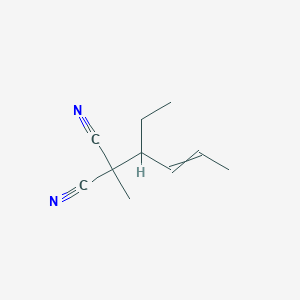
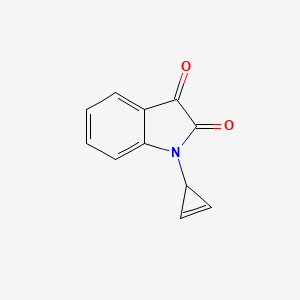
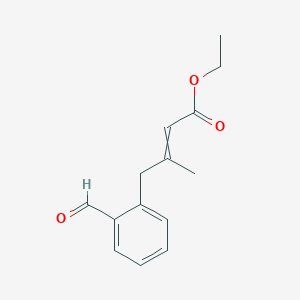
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
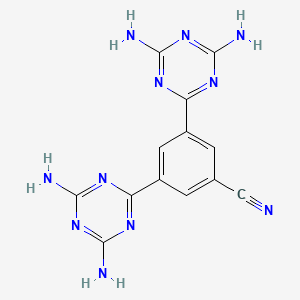
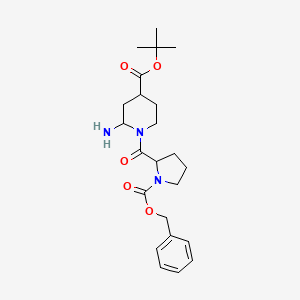
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

